molecular formula C20H11Cl2F2N3O2S2 B2595229 N-(3,5-dichlorophenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260936-78-4

N-(3,5-dichlorophenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2595229
CAS No.: 1260936-78-4
M. Wt: 498.34
InChI Key: YYMOLZCBFYOCRH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a thieno[3,2-d]pyrimidin-2-yl sulfanyl group, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements). This group is attached to an acetamide moiety (a functional group derived from acetic acid). The molecule also contains dichlorophenyl and difluorophenyl rings, which are types of aromatic rings substituted with halogens .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (dichlorophenyl and difluorophenyl groups), a heterocyclic ring (thieno[3,2-d]pyrimidin-2-yl), and a sulfanyl group bridging these rings to an acetamide group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like acetamide could enhance its solubility in polar solvents. The aromatic and heterocyclic rings could contribute to its stability and possibly its color .

Scientific Research Applications

Vibrational Spectroscopic Studies and Molecular Interactions

Research into similar compounds has focused on their vibrational spectroscopic signatures to understand their molecular structure and interactions. Studies employing Raman and Fourier transform infrared spectroscopy, complemented by density functional theory calculations, have explored the geometric equilibrium, inter- and intra-molecular hydrogen bond formations, and harmonic vibrational wavenumbers. These investigations reveal insights into the stereo-electronic interactions contributing to molecular stability and provide a basis for understanding the compound's reactivity and potential binding mechanisms in biological systems (Jenepha Mary, Pradhan, & James, 2022).

Crystallographic Insights

Crystal structure analyses of related compounds have elucidated their molecular conformations, showcasing the folded conformation between different ring systems in the molecules. Such studies are crucial for understanding the molecular basis of the compound's interactions with biological targets and can guide the design of derivatives with enhanced biological activity or specificity (Subasri et al., 2017).

Pharmacological Potential

Compounds within this chemical family have been evaluated for their pharmacokinetic properties and biological activities, including antiviral and anticancer activities. In silico docking studies suggest potential inhibitory activity against specific biological targets, highlighting the compound's relevance in drug discovery efforts aimed at identifying new therapeutic agents (Gangjee et al., 2008).

Antimicrobial and Antitumor Evaluations

Derivatives of the thienopyrimidinone class have been synthesized and assessed for their antimicrobial and antitumor activities, underscoring the potential of these compounds in developing new treatments for infectious diseases and cancer. Such studies contribute to a growing body of knowledge regarding the structure-activity relationships necessary for optimizing the therapeutic potential of these molecules (El-Morsy, El-Sayed, & Abulkhair, 2017).

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl2F2N3O2S2/c21-10-3-11(22)5-14(4-10)25-17(28)9-31-20-26-16-1-2-30-18(16)19(29)27(20)15-7-12(23)6-13(24)8-15/h1-8H,9H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMOLZCBFYOCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=C(N(C2=O)C3=CC(=CC(=C3)F)F)SCC(=O)NC4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl2F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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